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Executive Summary
Trisodium nitrilotriacetic acid (NTA), a chelating agent once widely used in detergents and

other industrial applications, has been the subject of extensive toxicological research.

Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for

Research on Cancer (IARC), NTA's health effects, particularly its potential to induce tumors in

the urinary tract, warrant a thorough understanding. This technical guide provides a

comprehensive overview of the health effects of trisodium NTA, with a focus on its

carcinogenic and genotoxic potential. It details the experimental protocols of key studies,

presents quantitative toxicological data in a structured format, and elucidates the proposed

mechanisms of action through signaling pathway diagrams. This document is intended to serve

as a critical resource for researchers, scientists, and professionals in drug development and

chemical safety assessment.

Introduction
Nitrilotriacetic acid (NTA) and its trisodium salt are aminopolycarboxylic acids with strong

chelating properties, enabling them to bind to metal ions such as calcium, magnesium, and

zinc. This property made them effective water softeners in detergents and valuable in various

industrial processes. However, concerns about their potential health and environmental effects

led to a decline in their use in consumer products in some regions.
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The primary toxicological concern associated with NTA is its carcinogenicity in the urinary

system of rodents, observed in multiple long-term bioassays. This has led to its classification as

a Group 2B carcinogen by IARC, indicating it is possibly carcinogenic to humans, and it is

reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program

(NTP).[1][2] This guide synthesizes the available scientific literature to provide a detailed

examination of the health effects and underlying mechanisms of NTA toxicity.

Health Effects of Trisodium Nitrilotriacetic Acid
Carcinogenicity
Oral exposure to NTA and its trisodium salt has been shown to induce tumors of the urinary

system, including the kidney, ureter, and urinary bladder, in both rats and mice.[1] The tumors

observed include renal tubular cell adenomas and adenocarcinomas, as well as transitional-cell

carcinomas.[1]

The carcinogenic effect of NTA is consistently observed at high doses in animal studies. For

instance, in a National Cancer Institute (NCI) bioassay, Fischer 344 rats fed diets containing

20,000 ppm of the trisodium salt of NTA for two years showed a significant increase in urinary

tract tumors.[3] Similarly, male rats administered 1000 ppm trisodium NTA in drinking water for

two years developed renal tubular adenomas and adenocarcinomas.[4]

Table 1: Summary of Key Carcinogenicity Studies on Trisodium Nitrilotriacetic Acid
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Species/Str
ain

Route of
Administrat
ion

Dose
Levels

Duration
Key
Findings

Reference

Fischer 344

Rats

(Male/Female

)

Diet
0, 200, 2,000,

20,000 ppm
24 months

Increased

incidence of

benign and

malignant

tumors of the

kidney,

ureter, and

bladder at the

highest dose.

[3]

B6C3F1 Mice

(Male/Female

)

Diet
0, 2,500,

5,000 ppm
18 months

No

statistically

significant

increase in

tumors.

[1]

Crl/COBS CD

(SD) BR Rats

(Male)

Drinking

Water
0, 1,000 ppm 2 years

Significantly

higher

incidence of

renal tubular

cell

adenomas

and

adenocarcino

mas in the

treated

group.

[4]

Genotoxicity
The genotoxicity of NTA is a subject of ongoing discussion. The majority of in vivo and in vitro

studies in mammalian cells have not found NTA to be genotoxic.[5] For instance, it did not

induce sister chromatid exchanges in hamster or human cells and was not mutagenic in the

Ames test.[6] However, some studies have reported positive findings. NTA has been shown to
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induce aneuploidy in mouse germ cells.[5] In some in vitro assays without metabolic activation,

such as the micronucleus assay on L5178Y mouse lymphoma cells and a chromosomal

aberrations test on human lymphocytes, NTA showed clastogenic effects.[6] The prevailing

view is that NTA is not a direct-acting genotoxic agent, and its carcinogenic effects are more

likely related to secondary mechanisms.

Table 2: Summary of Genotoxicity Data for Trisodium Nitrilotriacetic Acid

Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

Salmonella

typhimurium

With and without

S9
Negative [6]

In vitro

Micronucleus

Assay

L5178Y Mouse

Lymphoma Cells
Without S9 Positive [6]

In vitro

Micronucleus

Assay

L5178Y Mouse

Lymphoma Cells
With S9 Negative [6]

In vitro

Chromosomal

Aberration

Human

Lymphocytes
Without S9 Positive [6]

In vivo Rodent

Comet Assay
Rat Kidney Cells N/A Positive [6]

Sister Chromatid

Exchange

Hamster and

Human Cells
N/A Negative [6]

Aneuploidy
Mouse Germ

Cells
N/A Positive [5]

Acute and Chronic Toxicity
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Trisodium NTA has low acute toxicity, with oral LD50 values in rats reported to be in the range

of 1100 to 2000 mg/kg.[7] Signs of acute toxicity at high doses can include ataxia, tremors, and

hypoactivity.[7]

Chronic exposure to high doses of NTA is primarily associated with nephrotoxicity.[3][8] This is

characterized by vacuolation of the proximal convoluted tubular epithelium and exacerbation of

age-related nephrosis.[8] A No-Observed-Adverse-Effect Level (NOAEL) for nephrosis in a 2-

year rat study was determined to be 0.03% in the diet, equivalent to approximately 15-30

mg/kg body weight per day.[9]

Mechanism of Action
The carcinogenic activity of trisodium NTA is believed to be a secondary consequence of its

strong chelating properties, leading to cytotoxicity and subsequent regenerative cell

proliferation, rather than direct interaction with DNA. The primary mechanisms involve the

disruption of zinc and calcium homeostasis in the urinary tract.

Disruption of Zinc and Calcium Homeostasis
At high doses, NTA chelates zinc in the body, and the resulting NTA-zinc complex is excreted

through the kidneys. This leads to an accumulation of zinc in the renal tubular cells, causing

cytotoxicity and cell death.[3][5] In the urothelium of the bladder and ureter, NTA is thought to

chelate calcium, leading to a depletion of intracellular calcium. This disruption of calcium

homeostasis can also lead to cytotoxicity and trigger a proliferative response.[10]

Regenerative Hyperplasia and Tumor Promotion
The cytotoxicity induced by both zinc accumulation in the kidney and calcium depletion in the

urothelium leads to a compensatory increase in cell division, known as regenerative

hyperplasia.[8] This sustained proliferative environment is thought to be a key factor in the

promotion of tumors.[8] NTA has also been shown to act as a tumor promoter in two-stage

carcinogenicity studies, where it increased the incidence of urinary tract tumors in rats pre-

treated with a known carcinogen.[5]

Signaling Pathways
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While the precise signaling pathways activated by NTA-induced metal ion dysregulation are not

fully elucidated for NTA itself, the known consequences of altered intracellular calcium and zinc

levels in renal and urothelial cells suggest the involvement of key proliferative signaling

cascades.

An increase in intracellular calcium is a well-established trigger for the activation of Protein

Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway. Similarly,

dysregulation of zinc homeostasis can impact the Epidermal Growth Factor Receptor (EGFR)

signaling pathway. These pathways are known to play crucial roles in cell proliferation, survival,

and differentiation, and their sustained activation can contribute to tumorigenesis.
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Caption: Hypothesized signaling pathway for NTA-induced tumorigenesis.

Experimental Protocols
Rodent Carcinogenicity Bioassay (NCI-CG-TR-6)
This protocol outlines the methodology used in the National Cancer Institute bioassay of

trisodium nitrilotriacetic acid monohydrate.[3]

Test Animals: Fischer 344 rats and B6C3F1 mice.
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Animal Maintenance: Animals were housed in temperature- and humidity-controlled rooms

with a 12-hour light/dark cycle. They received a standard laboratory diet and water ad

libitum.

Dose Administration: Trisodium NTA monohydrate was mixed into the diet at various

concentrations.

Rats (SRI study): 0 (control), 200, 2,000, and 20,000 ppm for 24 months.

Rats (LBI study): 0 (control), 7,500, and 15,000 ppm for 18 months.

Mice (LBI study): 0 (control), 2,500, and 5,000 ppm for 18 months.

Observations: Animals were observed twice daily for signs of toxicity. Body weights and food

consumption were recorded weekly for the first 12 weeks and monthly thereafter.

Pathology: At the end of the study, all surviving animals were euthanized. A complete

necropsy was performed on all animals, including those that died during the study. Tissues

from all major organs were collected, preserved in 10% neutral buffered formalin, and

processed for histological examination.
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Caption: Workflow for a typical rodent carcinogenicity bioassay.

In Vitro Mammalian Cell Micronucleus Assay
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This generalized protocol is based on standard guidelines for conducting the in vitro

micronucleus assay, as would have been applied to test NTA.

Cell Lines: L5178Y mouse lymphoma cells or other suitable mammalian cell lines.

Culture Conditions: Cells are maintained in an appropriate culture medium supplemented

with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Test Compound Preparation: Trisodium NTA is dissolved in a suitable solvent (e.g., culture

medium or water) to prepare a stock solution. A range of concentrations is selected for

testing.

Treatment:

Without Metabolic Activation: Cells are exposed to various concentrations of NTA for a

short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period

(e.g., 24 hours).

With Metabolic Activation: Cells are co-treated with NTA and a rat liver S9 fraction for a

short period (e.g., 3-6 hours).

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in

the accumulation of binucleated cells.

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed.

The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

Scoring: At least 1000 binucleated cells per concentration are scored for the presence of

micronuclei. The number of micronucleated binucleated cells is recorded.

Cytotoxicity Assessment: Cell proliferation or viability is assessed to ensure that the tested

concentrations are not excessively cytotoxic.
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Caption: General workflow for the in vitro micronucleus assay.

Conclusion
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Trisodium nitrilotriacetic acid has been extensively studied, and the evidence strongly

indicates that at high doses, it is a carcinogen in the urinary tract of rodents. The proposed

mechanism of action, involving cytotoxicity and regenerative hyperplasia secondary to the

chelation of zinc and calcium, is a plausible explanation for its carcinogenic effects and

suggests a threshold-based mechanism. While the genotoxic potential of NTA is not fully

resolved, the weight of evidence suggests it is not a direct-acting mutagen.

For researchers and professionals in drug development and chemical safety, the case of NTA

serves as an important example of a non-genotoxic carcinogen. Understanding its mechanism

of action is crucial for risk assessment and for the development of safer alternatives. The

detailed experimental protocols provided in this guide offer a reference for designing and

interpreting toxicological studies, while the summarized data and signaling pathway diagrams

provide a concise yet comprehensive overview of the current state of knowledge on the health

effects of trisodium NTA. Further research into the specific molecular signaling pathways

affected by NTA-induced metal ion dysregulation would provide a more complete picture of its

toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tissue-specific mutagenesis by N-butyl-N-(4-hydroxybutyl)nitrosamine as the basis for
urothelial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Zinc Status Impacts the Epidermal Growth Factor Receptor and Downstream Protein
Expression in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

3. Mechanism of action of the urinary bladder carcinogen N-nitrosobutyl-3-
carboxypropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

4. academic.oup.com [academic.oup.com]

5. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]

6. researchgate.net [researchgate.net]

7. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8492382?utm_src=pdf-body
https://www.benchchem.com/product/b8492382?utm_src=pdf-body
https://www.benchchem.com/product/b8492382?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22155125/
https://pubmed.ncbi.nlm.nih.gov/22155125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8876057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8876057/
https://pubmed.ncbi.nlm.nih.gov/1855875/
https://pubmed.ncbi.nlm.nih.gov/1855875/
https://academic.oup.com/carcin/article/33/4/770/2463742
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00423/full
https://www.researchgate.net/publication/358759548_Zinc_Status_Impacts_the_Epidermal_Growth_Factor_Receptor_and_Downstream_Protein_Expression_in_A549_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC7980380/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8492382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. [The role of protein kinase C in cell surface signal transduction and tumor promotion] -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Trisodium Nitrilotriacetic Acid: A Comprehensive
Toxicological and Mechanistic Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8492382#trisodium-nitrilotriacetic-acid-health-effects-
and-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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